(4-Bromo-2,5-dihexylphenyl)boronic acid
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Overview
Description
(4-Bromo-2,5-dihexylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with bromine and two hexyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,5-dihexylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, where the aryl bromide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the borylation process.
Solvents: Tetrahydrofuran, toluene, or dimethylformamide are commonly used solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(4-Bromo-2,5-dihexylphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials, including polymers and electronic materials.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Catalysis: Used as a reagent in various catalytic processes to form carbon-carbon bonds.
Mechanism of Action
The mechanism of action of (4-Bromo-2,5-dihexylphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
Comparison with Similar Compounds
- (4-Bromo-2,5-dimethylphenyl)boronic acid
- (4-Bromo-2,5-diphenylphenyl)boronic acid
- (4-Bromo-2,5-diethylphenyl)boronic acid
Comparison: (4-Bromo-2,5-dihexylphenyl)boronic acid is unique due to the presence of long hexyl chains, which can influence its solubility and reactivity compared to similar compounds with shorter alkyl chains or different substituents. The hexyl chains may also impact the compound’s behavior in various solvents and its interactions with other molecules in complex synthesis processes.
Properties
CAS No. |
122465-86-5 |
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Molecular Formula |
C18H30BBrO2 |
Molecular Weight |
369.1 g/mol |
IUPAC Name |
(4-bromo-2,5-dihexylphenyl)boronic acid |
InChI |
InChI=1S/C18H30BBrO2/c1-3-5-7-9-11-15-14-18(20)16(12-10-8-6-4-2)13-17(15)19(21)22/h13-14,21-22H,3-12H2,1-2H3 |
InChI Key |
XOVGXKRZOJPIIG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1CCCCCC)Br)CCCCCC)(O)O |
Origin of Product |
United States |
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